ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-benzylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPSMKNXBQGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354878 | |
| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19867-62-0 | |
| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Hydrazine and Ethyl 3-Oxobutanoate Derivatives
A common route involves the cyclization of ethyl 3-oxobutanoate derivatives with hydrazine hydrate. For example, ethyl 4-chloro-3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 5-amino-1H-pyrazole-4-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and elimination of HCl.
Reaction Conditions:
This method is favored for its simplicity and scalability, though it requires careful control of stoichiometry to avoid over-alkylation.
N-Benzylation Strategies
Introducing the benzyl group at the 1-position of the pyrazole ring is achieved through N-alkylation. This step is pivotal for conferring the compound’s unique physicochemical properties.
Base-Catalyzed Alkylation with Benzyl Bromide
The most widely reported method employs benzyl bromide as the alkylating agent in the presence of a strong base. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures facilitates efficient N-benzylation.
Typical Protocol:
-
Reactants:
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Ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equiv)
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Benzyl bromide (1.5 equiv)
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Cs₂CO₃ (2 equiv)
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Solvent: DMF
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Temperature: 110°C
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Duration: 16 hours
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Work-Up:
Mechanistic Insights
The base deprotonates the pyrazole’s NH group, generating a nucleophilic nitrogen that attacks the electrophilic benzyl bromide. DMF polarizes the reaction medium, enhancing ion pair separation and reaction kinetics.
Alternative Bases and Solvents
Potassium carbonate (K₂CO₃) in acetonitrile under reflux offers a milder alternative, though with slightly reduced yields (75–80%). This method is preferable for heat-sensitive intermediates.
Comparative Data:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Cs₂CO₃ | DMF | 110°C | 92% |
| K₂CO₃ | Acetonitrile | 80°C | 78% |
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production leverages continuous flow systems to enhance reproducibility and reduce reaction times. Key parameters include:
-
Residence Time: 30–60 minutes
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Pressure: 2–3 bar
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Throughput: 5–10 kg/hour
This approach minimizes side products and improves energy efficiency compared to batch processes.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol or ethyl acetate/methanol mixtures. Ethanol yields larger crystals with >99% purity, as confirmed by HPLC.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆):
δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 5.45 (s, 2H, -NH₂), 5.60 (s, 2H, -CH₂Ph), 7.30–7.45 (m, 5H, Ar-H). -
IR (KBr):
3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating conditions such as cancer, inflammation, and infections.
- Triazole Derivatives : It can be utilized to synthesize 1,2,3-triazole derivatives, which are known for their antibacterial and anticancer properties. These compounds often target specific biological pathways, making them valuable in drug design .
- Imidazo[1,2-b]pyrazole Derivatives : The compound is also involved in synthesizing imidazo[1,2-b]pyrazole derivatives, which have been identified as α-glucosidase inhibitors. These inhibitors are crucial in managing diabetes by slowing carbohydrate absorption.
Organic Synthesis
The compound is pivotal in constructing complex organic molecules through various synthetic methodologies:
- Multi-component Reactions : this compound can participate in one-pot multi-component reactions that streamline the synthesis process while yielding high purity products.
- Cyclocondensation Reactions : It can undergo cyclocondensation reactions to form poly-substituted heterocycles, which are essential scaffolds in medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Certain derivatives have demonstrated efficacy against multiple tumor cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
Research indicates that some derivatives exhibit anti-inflammatory properties, making them suitable for treating inflammatory diseases .
Case Study 1: Synthesis of Triazoles
A study highlighted the synthesis of triazoles from this compound, demonstrating its potential as a scaffold for developing new antibacterial agents. The synthesized triazoles showed significant activity against Gram-positive bacteria .
Case Study 2: Imidazo Derivatives as Diabetes Treatments
Another investigation focused on the synthesis of imidazo[1,2-b]pyrazole derivatives using this compound. These derivatives were tested for their ability to inhibit α-glucosidase and showed promising results, indicating their potential use in diabetes management .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Electron-Donating vs.
- N1 Substituents : The benzyl group in the target compound improves lipophilicity compared to the smaller phenyl or hydrogen substituents in analogs. The 4-methoxybenzyl variant () further enhances solubility in polar solvents due to the methoxy group .
- Molecular Weight : Bulkier substituents (e.g., benzyl vs. hydrogen) significantly increase molecular weight, impacting pharmacokinetic properties like diffusion rates .
Crystallographic and Hydrogen-Bonding Behavior
- The amino group in the target compound participates in N–H···O/N hydrogen bonds, stabilizing crystal lattices . In contrast, the cyano group in its phenyl analog engages in weaker C–H···N interactions, leading to less dense packing .
- ORTEP-3 and SHELX software () are critical for analyzing these structural differences, with SHELXL refining hydrogen-bonding parameters .
Biological Activity
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an ethyl ester group, an amino group, and a benzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H15N3O2
- Average Mass : 245.282 g/mol
- Structural Features : Contains a pyrazole ring with an amino group and a benzyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The benzyl group enhances hydrophobic interactions, which can modulate the activity of enzymes and receptors.
These interactions may influence various biochemical pathways, potentially leading to significant biological effects.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown promise in this area:
- Mechanism : Likely interferes with bacterial protein synthesis or other vital biochemical pathways.
- Case Study : In vitro tests demonstrated effective inhibition of growth against several bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-Cancer Activity
The compound has been evaluated for its anticancer properties:
- Cytotoxicity Testing : It has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | NCI-H460 | 12.50 |
| Related Compound | Hep2 | 3.25 |
| Related Compound | P815 | 17.82 |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound:
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Other Biological Activities
This compound has been explored for additional activities:
- Antioxidant Properties : Some studies suggest it may exhibit antioxidant activity, contributing to its therapeutic potential .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its versatility allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
Synthesis Methods
Several synthetic routes have been developed for this compound, often involving condensation reactions with various hydrazines and carbonyl compounds.
Q & A
Q. What are the most reliable synthetic routes for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with benzyl hydrazine derivatives and a formylating agent (e.g., DMF-DMA), followed by hydrolysis or functionalization of intermediates. For example, cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA yields pyrazole carboxylate intermediates, which can be hydrolyzed under basic conditions to carboxylic acids . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C for cyclocondensation), and catalyst choice. Tosyl or benzyl protecting groups are critical for regioselectivity during cyclization .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
Key methods include:
- X-ray crystallography to confirm molecular geometry and hydrogen-bonding patterns (e.g., torsion angles between pyrazole and benzyl groups) .
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns, particularly the amino group at position 5 and benzyl group at position 1 .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches .
- Mass spectrometry for molecular ion validation and fragmentation analysis .
Q. How should researchers assess the stability of this compound under experimental conditions?
Stability depends on:
- pH : The ester group is prone to hydrolysis under strongly acidic or basic conditions. Neutral buffers are recommended for biological assays .
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .
- Oxidation : The 5-amino group may oxidize; use antioxidants like BHT in inert atmospheres for long-term storage .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the 5-amino and ester groups in derivatization reactions?
The 5-amino group undergoes electrophilic substitution (e.g., nitrosation with NaNO₂/HCl to form nitroso derivatives) or condensation with aldehydes . The ester group can participate in decarboxylative alkylation using Ru catalysts (e.g., Ru(dtbbpy)₃₂) to form N-alkylated pyrazoles . Kinetic studies using HPLC or in-situ IR spectroscopy are recommended to monitor reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent variation : Replace the benzyl group with tosyl, cyclohexyl, or fluorophenyl moieties to assess steric/electronic effects on target binding .
- Functional group interconversion : Convert the ester to amides or carboxylic acids to modulate solubility and bioavailability .
- Biological assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorometric or radioligand assays .
Q. What computational methods are suitable for predicting electronic properties and reaction pathways?
- DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) to simulate interactions with biological targets like kinases or GPCRs .
- MD simulations (AMBER/GROMACS) to study solvation effects and conformational stability .
Q. How can contradictory data regarding hydrolysis yields be resolved?
Discrepancies in hydrolysis efficiency (e.g., 60–90% yields) may arise from:
- Base strength : NaOH (5M) vs. K₂CO₃ for controlled ester cleavage .
- Solvent polarity : Aqueous ethanol (50%) improves solubility of intermediates compared to pure THF . Systematic replication with in-line pH monitoring and LC-MS quantification is advised to identify optimal conditions .
Experimental Design Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
